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Compound of Interest

Compound Name: Tyrosylvaline

Cat. No.: B099396 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the dipeptide Tyrosylvaline (Tyr-Val)

using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This

document outlines the structural elucidation of Tyrosylvaline, presenting predicted and

experimental data in a clear, tabular format. Detailed experimental protocols are provided to

facilitate the replication of these analyses. Furthermore, signaling pathways, experimental

workflows, and logical relationships are visualized using Graphviz diagrams to enhance

understanding.

Introduction
Tyrosylvaline is a dipeptide composed of the amino acids Tyrosine and Valine. As with all

peptides, the precise characterization of its structure is fundamental to understanding its

biological activity, metabolic stability, and potential therapeutic applications. NMR spectroscopy

provides detailed information about the chemical environment and connectivity of atoms within

the molecule, while mass spectrometry offers precise molecular weight determination and

structural information through fragmentation analysis. This guide integrates both techniques for

a comprehensive characterization of Tyrosylvaline.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for determining the structure of

molecules in solution. For Tyrosylvaline, ¹H and ¹³C NMR, along with two-dimensional
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techniques like COSY, HSQC, and HMBC, are invaluable for assigning the chemical shifts of all

protons and carbons, and for confirming the covalent structure and stereochemistry of the

dipeptide.

Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted proton and carbon chemical shifts (δ) for

Tyrosylvaline. These predictions are based on the known chemical shifts of the individual

amino acid residues, with adjustments made for the formation of the peptide bond. Actual

experimental values may vary depending on the solvent, pH, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for Tyrosylvaline (in D₂O, pH 7)

Atom Name
Predicted Chemical
Shift (δ ppm)

Multiplicity
Coupling Constant
(J Hz)

Tyrosine Residue

α-H ~ 4.1 - 4.3 dd ~ 5, 8

β-H ~ 2.9 - 3.1 m

Aromatic H (ortho to

OH)
~ 6.8 - 6.9 d ~ 8.5

Aromatic H (meta to

OH)
~ 7.1 - 7.2 d ~ 8.5

Valine Residue

α-H ~ 4.0 - 4.2 d ~ 5

β-H ~ 2.1 - 2.3 m

γ-CH₃ ~ 0.9 - 1.0 d ~ 7

γ'-CH₃ ~ 0.9 - 1.0 d ~ 7

Table 2: Predicted ¹³C NMR Chemical Shifts for Tyrosylvaline (in D₂O, pH 7)
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Atom Name Predicted Chemical Shift (δ ppm)

Tyrosine Residue

Carbonyl (C=O) ~ 172 - 174

α-C ~ 55 - 57

β-C ~ 37 - 39

Aromatic C (C-OH) ~ 155 - 157

Aromatic C (ortho to OH) ~ 115 - 117

Aromatic C (meta to OH) ~ 130 - 132

Aromatic C (ipso to CH₂) ~ 127 - 129

Valine Residue

Carbonyl (C=O) ~ 175 - 177

α-C ~ 60 - 62

β-C ~ 30 - 32

γ-C ~ 18 - 20

Experimental Protocols for NMR Analysis
A general protocol for acquiring NMR spectra of a dipeptide like Tyrosylvaline is as follows:

Sample Preparation:

Dissolve 5-10 mg of Tyrosylvaline in 0.5-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-

d₆). The choice of solvent will depend on the solubility of the sample and the specific

information required. For observing exchangeable protons (e.g., amide and hydroxyl

protons), a non-protic solvent like DMSO-d₆ is recommended.

Add a small amount of an internal standard, such as DSS or TMSP, for chemical shift

referencing.

Transfer the solution to a 5 mm NMR tube.
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NMR Data Acquisition:

¹H NMR: Acquire a one-dimensional proton NMR spectrum to identify the different types of

protons and their chemical environments.

¹³C NMR: Acquire a one-dimensional carbon NMR spectrum to identify the different carbon

atoms.

COSY (Correlation Spectroscopy): Perform a 2D COSY experiment to identify proton-proton

couplings within the same spin system, which helps in assigning protons within each amino

acid residue.

HSQC (Heteronuclear Single Quantum Coherence): Run a 2D HSQC experiment to

determine one-bond proton-carbon correlations. This is crucial for assigning the chemical

shifts of carbons directly attached to protons.

HMBC (Heteronuclear Multiple Bond Correlation): Acquire a 2D HMBC spectrum to identify

two- and three-bond correlations between protons and carbons. This experiment is key for

connecting the individual amino acid spin systems across the peptide bond.

Mass Spectrometry (MS)
Mass spectrometry is an essential analytical technique for determining the molecular weight

and elemental composition of a compound. Tandem mass spectrometry (MS/MS) provides

structural information through fragmentation analysis.

Expected Mass Spectrometry Data
For Tyrosylvaline (C₁₄H₂₀N₂O₄), the expected monoisotopic mass is 280.1423 g/mol . The

table below lists the expected m/z (mass-to-charge ratio) values for the molecular ion and

major fragments.

Table 3: Expected m/z Values for Tyrosylvaline and its Fragments in ESI-MS/MS
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Ion Formula Calculated m/z

[M+H]⁺ C₁₄H₂₁N₂O₄⁺ 281.1496

b₂ ion C₁₄H₁₉N₂O₃⁺ 263.1390

y₁ ion C₅H₁₀NO₂⁺ 116.0706

Immonium ion (Tyr) C₈H₁₀NO⁺ 136.0757

Immonium ion (Val) C₄H₁₀N⁺ 72.0808

Note: The fragmentation pattern can be influenced by the type of mass spectrometer and the

collision energy used.

Experimental Protocols for Mass Spectrometry
A general protocol for the MS analysis of Tyrosylvaline is as follows:

Sample Preparation:

Dissolve a small amount of Tyrosylvaline in a suitable solvent, such as a mixture of water,

acetonitrile, and a small amount of formic acid (e.g., 0.1%) to promote ionization.

The final concentration should be in the low micromolar to nanomolar range, depending on

the sensitivity of the mass spectrometer.

MS Data Acquisition:

Full Scan MS: Infuse the sample into the mass spectrometer (e.g., using electrospray

ionization - ESI) and acquire a full scan mass spectrum to determine the m/z of the

protonated molecular ion ([M+H]⁺).

MS/MS Acquisition (Fragmentation): Select the [M+H]⁺ ion of Tyrosylvaline as the precursor

ion. Perform collision-induced dissociation (CID) or higher-energy collisional dissociation

(HCD) to fragment the precursor ion. Acquire the tandem mass (MS/MS) spectrum of the

fragment ions.
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Analyze the fragmentation pattern to confirm the amino acid sequence and identify

characteristic fragment ions (e.g., b-ions, y-ions, and immonium ions).

Visualizations
The following diagrams illustrate the workflows and logical relationships involved in the

spectroscopic analysis of Tyrosylvaline.
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Caption: General workflow for the spectroscopic analysis of Tyrosylvaline.
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Caption: Logical relationship of NMR techniques for structure elucidation.
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Caption: Proposed ESI-MS/MS fragmentation pathway for Tyrosylvaline.

To cite this document: BenchChem. [Spectroscopic Analysis of Tyrosylvaline (Tyr-Val): A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b099396#spectroscopic-analysis-of-tyrosylvaline-nmr-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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